molecular formula C20H18N4O4 B2383736 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid CAS No. 2381105-12-8

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid

Cat. No.: B2383736
CAS No.: 2381105-12-8
M. Wt: 378.388
InChI Key: BJMNNHPUEOZRER-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a triazole ring, and a propanoic acid moiety. The Fmoc group is commonly used in peptide synthesis to protect amino groups, while the triazole ring is known for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group The triazole ring can be introduced through a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The Fmoc group can be removed through reduction.

    Substitution: The propanoic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the Fmoc group would yield the free amine.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group is particularly useful for protecting amino groups during peptide synthesis.

Biology

In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. The triazole ring is known for its bioactivity and can interact with various biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Triazole-containing compounds have been investigated for their antifungal, antibacterial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. The stability and reactivity of the triazole ring make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but contains an imidazole ring instead of a triazole ring.

    (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a triazole ring.

Uniqueness

The uniqueness of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid lies in the presence of the triazole ring, which imparts stability and bioactivity. The combination of the Fmoc protecting group and the triazole ring makes this compound particularly useful in peptide synthesis and other chemical processes.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(26)18(11-24-10-9-21-23-24)22-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,22,27)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMNNHPUEOZRER-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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